molecular formula C20H20FN3OS B12587804 2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide

2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide

Cat. No.: B12587804
M. Wt: 369.5 g/mol
InChI Key: PUSODPOQDRVTFB-UHFFFAOYSA-N
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Description

2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a quinazolinyl moiety, and a propylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline core can be synthesized through the cyclization of appropriate precursors under controlled conditionsThe final step involves the acylation of the intermediate with propylacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The sulfanyl linkage could play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylphenyl)acetamide
  • 2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-mesitylacetamide

Uniqueness

2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylacetamide group differentiates it from other similar compounds, potentially leading to different reactivity and biological activity profiles .

Properties

Molecular Formula

C20H20FN3OS

Molecular Weight

369.5 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-8-methylquinazolin-4-yl]sulfanyl-N-propylacetamide

InChI

InChI=1S/C20H20FN3OS/c1-3-11-22-17(25)12-26-20-16-6-4-5-13(2)18(16)23-19(24-20)14-7-9-15(21)10-8-14/h4-10H,3,11-12H2,1-2H3,(H,22,25)

InChI Key

PUSODPOQDRVTFB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC(=NC2=C(C=CC=C21)C)C3=CC=C(C=C3)F

Origin of Product

United States

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